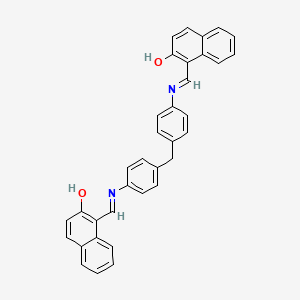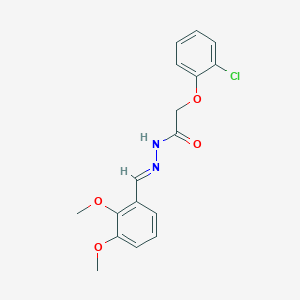![molecular formula C16H12Cl5NO B11958871 N-[2,2,2-Trichloro-1,1-bis(4-chlorophenyl)ethyl]acetamide CAS No. 81012-95-5](/img/structure/B11958871.png)
N-[2,2,2-Trichloro-1,1-bis(4-chlorophenyl)ethyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2,2,2-Trichloro-1,1-bis(4-chlorophenyl)ethyl]acetamide is an organochlorine compound known for its significant applications in various fields, including agriculture and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,2,2-Trichloro-1,1-bis(4-chlorophenyl)ethyl]acetamide typically involves the reaction of 1,1,1-trichloro-2,2-bis(4-chlorophenyl)ethane with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The final product is then subjected to purification processes, such as recrystallization, to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
N-[2,2,2-Trichloro-1,1-bis(4-chlorophenyl)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols and alkanes.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
N-[2,2,2-Trichloro-1,1-bis(4-chlorophenyl)ethyl]acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard for analytical methods.
Biology: Studied for its effects on biological systems and its potential use as a biocide.
Medicine: Investigated for its potential therapeutic effects and as a model compound for drug development.
Industry: Used in the production of other chemicals and as a stabilizer in various industrial processes.
Wirkmechanismus
The mechanism of action of N-[2,2,2-Trichloro-1,1-bis(4-chlorophenyl)ethyl]acetamide involves its interaction with cellular components, leading to disruption of normal cellular functions. The compound targets specific enzymes and receptors, interfering with their normal activity. This can result in the inhibition of metabolic pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,1-Trichloro-2,2-bis(4-chlorophenyl)ethane (DDT): Known for its use as an insecticide.
2,2,2-Trichloro-1,1-bis(4-chlorophenyl)ethanol (Dicofol): Used as an acaricide.
1,1-Dichloro-2,2-bis(4-chlorophenyl)ethane (DDE): A metabolite of DDT.
Uniqueness
N-[2,2,2-Trichloro-1,1-bis(4-chlorophenyl)ethyl]acetamide is unique due to its specific structural features and its ability to undergo a wide range of chemical reactions. Its applications in various fields, including chemistry, biology, and industry, highlight its versatility and importance .
Eigenschaften
CAS-Nummer |
81012-95-5 |
|---|---|
Molekularformel |
C16H12Cl5NO |
Molekulargewicht |
411.5 g/mol |
IUPAC-Name |
N-[2,2,2-trichloro-1,1-bis(4-chlorophenyl)ethyl]acetamide |
InChI |
InChI=1S/C16H12Cl5NO/c1-10(23)22-15(16(19,20)21,11-2-6-13(17)7-3-11)12-4-8-14(18)9-5-12/h2-9H,1H3,(H,22,23) |
InChI-Schlüssel |
MCSLBZGLEIGWTI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC(C1=CC=C(C=C1)Cl)(C2=CC=C(C=C2)Cl)C(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




methanol](/img/structure/B11958812.png)




![2-(Methylsulfanyl)-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidine-4-thione](/img/structure/B11958850.png)


![Acetamide, N-[3-[(2-cyanoethyl)(2-hydroxyethyl)amino]phenyl]-](/img/structure/B11958865.png)



